Class-Level Antiproliferative Potency Against Esophageal Cancer Cell Lines
While direct data for this specific compound is unavailable in non-proprietary literature, the class to which it belongs demonstrates significant antitumor potential. The most potent analog in the series, compound 4e, showed IC50 values of 8.23 µM (Ec9706) and 16.22 µM (Eca109), outperforming the standard chemotherapy agent 5-Fluorouracil by a factor of 2.8 and 1.9, respectively . This class-level inference supports a baseline expectation of anti-proliferative activity, with the thiophene-3-carbonyl substituent potentially offering a distinct selectivity or potency profile that requires direct experimental confirmation.
| Evidence Dimension | Anti-proliferative activity (IC50) against human esophageal cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Compound 4e (closest active analog): IC50 = 8.23 µM (Ec9706), 16.22 µM (Eca109). Baseline: 5-Fluorouracil IC50 = 23.26 µM (Ec9706), 30.25 µM (Eca109) |
| Quantified Difference | Compound 4e is 2.8-fold and 1.9-fold more potent than 5-FU on Ec9706 and Eca109 cells, respectively. The activity of the target compound is expected to be within the active range of this class but remains to be quantified. |
| Conditions | In vitro cell viability assay; Cell lines: Ec9706 (esophageal squamous cell carcinoma) and Eca109; Time point: 48h. |
Why This Matters
A procurement decision based solely on core scaffold ignores the critical role of the N-acyl substituent; this compound's thiophene group is a key differentiator from other active analogs, potentially leading to a distinct therapeutic window or selectivity profile.
- [1] Wu, L., et al. (2017). Synthesis and anti-proliferative activity evaluation of novel benzo[d][1,3] dioxoles-fused 1,4-thiazepines. European Journal of Medicinal Chemistry, 127, 599-605. doi:10.1016/j.ejmech.2017.01.021 View Source
